methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a sulfamoyl group, which is further connected to a tetrahydro-2H-pyran ring substituted with a methoxyphenyl group. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}sulfamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Tetrahydro-2H-pyran Ring: The tetrahydro-2H-pyran ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the tetrahydro-2H-pyran ring.
Formation of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate with a sulfamoyl chloride derivative.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol under acidic or basic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the benzoate ester, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Methyl 4-(N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfamoyl group and methoxyphenyl moiety play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate
- N-(4-(((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)phenyl)furan-2-carboxamide
Uniqueness
Methyl 4-(N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group and the tetrahydro-2H-pyran ring contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-[[4-(2-methoxyphenyl)oxan-4-yl]methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S/c1-26-19-6-4-3-5-18(19)21(11-13-28-14-12-21)15-22-29(24,25)17-9-7-16(8-10-17)20(23)27-2/h3-10,22H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPYGKZNLHTIMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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